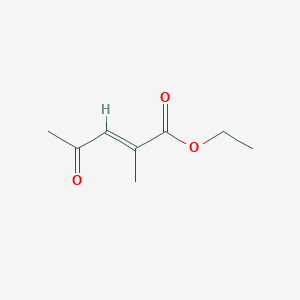

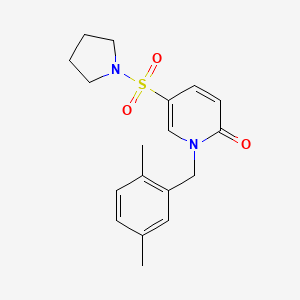

Ethyl (2E)-2-methyl-4-oxopent-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

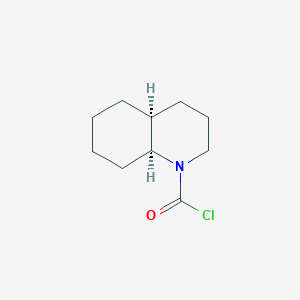

“Ethyl (2E)-2-methyl-4-oxopent-2-enoate” is a compound that likely contains an ester functional group, given the “ethyl” prefix and “oate” suffix. Esters are derived from carboxylic acids and an alcohol. In this case, the alcohol part is ethyl (derived from ethanol), and the carboxylic acid part is (2E)-2-methyl-4-oxopent-2-enoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve a reaction between the corresponding carboxylic acid and ethanol, possibly in the presence of a catalyst to facilitate the esterification reaction .

Molecular Structure Analysis

The molecule likely has a double bond given the “(2E)” notation, which refers to the stereochemistry of the compound. The “2E” means that there is a double bond starting at the second carbon atom, and the substituents on both ends of the double bond are on opposite sides .

Chemical Reactions Analysis

As an ester, this compound could undergo a variety of reactions. One common reaction of esters is hydrolysis, especially under acidic or basic conditions, which would break the ester down into its constituent alcohol and carboxylic acid .

科学的研究の応用

Crystal Packing and Interaction Characteristics

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a closely related compound, demonstrates the importance of non-traditional interactions like N⋯π and O⋯π in crystal packing. These interactions, along with hydrogen bonding, play a pivotal role in the formation of complex molecular structures (Zhang, Wu, & Zhang, 2011).

Enantioselective Hydrogenation

Research has shown that the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures and yields a high purity of the product through sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).

Chemoenzymatic Synthesis

A chemoenzymatic one-pot synthesis approach using Ethyl 2-methyl-4-oxopent-2-enoate has been developed for the production of enantio- and diastereomerically pure γ-butyrolactones. This method employs a two-enzyme cascade, demonstrating the compound's versatility in synthetic organic chemistry (Korpak & Pietruszka, 2011).

Intramolecular Cyclization

Ethyl (2E)-2-methyl-4-oxopent-2-enoate serves as a precursor in intramolecular Prins cyclisations, leading to the stereoselective synthesis of bicyclic tetrahydropyrans. This process underscores its utility in creating complex organic structures with high stereoselectivity (Elsworth & Willis, 2008).

Diels–Alder Reactions

The compound has been used in Diels–Alder reactions, showcasing its role in forming cycloaddition products. Such reactions are essential for constructing various organic compounds, including pharmaceuticals (Chen, Chang, & Fang, 2016).

Corrosion Inhibition

Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, a derivative, has shown significant corrosion inhibition performance on carbon steel. This application is crucial in industrial settings, preventing material degradation and ensuring longevity (El-Lateef, Abdallah, & Ahmed, 2019).

特性

IUPAC Name |

ethyl (E)-2-methyl-4-oxopent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSLJQWEMISJMY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(=O)C)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-2-methyl-4-oxopent-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)